molecular formula C14H14Cl2N2O2 B14617448 1,2-Bis(2-chloro-5-methoxyphenyl)hydrazine CAS No. 60696-78-8

1,2-Bis(2-chloro-5-methoxyphenyl)hydrazine

Katalognummer: B14617448
CAS-Nummer: 60696-78-8
Molekulargewicht: 313.2 g/mol
InChI-Schlüssel: XAOZNDGEECOEQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Bis(2-chloro-5-methoxyphenyl)hydrazine is an organic compound with the molecular formula C14H14Cl2N2O2 This compound is characterized by the presence of two 2-chloro-5-methoxyphenyl groups attached to a hydrazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Bis(2-chloro-5-methoxyphenyl)hydrazine can be synthesized through the reaction of 2-chloro-5-methoxybenzaldehyde with hydrazine hydrate. The reaction typically involves the following steps:

    Condensation Reaction: 2-chloro-5-methoxybenzaldehyde is reacted with hydrazine hydrate in the presence of an acid catalyst, such as hydrochloric acid, to form the corresponding hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization to form this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalysts and reaction optimization techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Bis(2-chloro-5-methoxyphenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The chloro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1,2-Bis(2-chloro-5-methoxyphenyl)hydrazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,2-Bis(2-chloro-5-methoxyphenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2-Bis(2-chloro-5-methoxypyrimidin-4-yl)hydrazine: Similar in structure but contains pyrimidine rings instead of phenyl rings.

    1,2-Bis(2-chloro-5-methoxyphenyl)hydrazine hydrochloride: A hydrochloride salt form of the compound.

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

60696-78-8

Molekularformel

C14H14Cl2N2O2

Molekulargewicht

313.2 g/mol

IUPAC-Name

1,2-bis(2-chloro-5-methoxyphenyl)hydrazine

InChI

InChI=1S/C14H14Cl2N2O2/c1-19-9-3-5-11(15)13(7-9)17-18-14-8-10(20-2)4-6-12(14)16/h3-8,17-18H,1-2H3

InChI-Schlüssel

XAOZNDGEECOEQN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)Cl)NNC2=C(C=CC(=C2)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.